

Technical Guide: Solubility of Terephthalic Acid-d4 in Common Laboratory Solvents

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Compound of Interest

Compound Name: *Terephthalic acid-d4*

Cat. No.: B044296

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For: Researchers, Scientists, and Drug Development Professionals

Core Subject: A detailed examination of the solubility characteristics of **Terephthalic Acid-d4** (1,4-Benzenedicarboxylic-d4 acid), a crucial isotopically labeled compound in research and development. This guide provides quantitative data, experimental methodologies for solubility determination, and a practical workflow for its application as an internal standard.

Disclaimer: Quantitative solubility data for deuterated terephthalic acid (**Terephthalic acid-d4**) is not widely available in published literature. The data presented in this guide is for the non-deuterated analogue, terephthalic acid. The solubility of isotopically labeled compounds is generally considered to be very similar to their non-labeled counterparts, but minor deviations may exist. The qualitative information provided for **Terephthalic Acid-d4** should be considered alongside the quantitative data for its analogue.

Quantitative Solubility Data

Terephthalic acid is known for its low solubility in water and most common organic solvents at ambient temperature. Its solubility is significantly enhanced in polar aprotic solvents and under alkaline conditions.^[1] The solubility generally increases with temperature.^[1]

Below is a summary of the quantitative solubility of terephthalic acid in various common laboratory solvents.

Solvent	Temperature (°C)	Solubility (g/100g of Solvent)	Solubility (mg/mL)	Molarity (mol/L)
Dimethyl Sulfoxide (DMSO)	25	19.0 - 20.0	~209 - 220	~1.26 - 1.32
N,N-Dimethylformamide (DMF)	25	6.7	~71	~0.43
Methanol	25	0.1	~0.8	~0.05
Water	25	0.0017	~0.017	~0.0001

Note on **Terephthalic Acid-d4** in DMSO: One supplier reports a solubility of 100 mg/mL (587.68 mM) in DMSO, requiring ultrasonic treatment to achieve dissolution. This suggests that while high concentrations are attainable, the dissolution kinetics may be slow.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like **Terephthalic Acid-d4**, based on the widely accepted isothermal saturation shake-flask method.^[2]

2.1 Objective

To determine the concentration of a saturated solution of **Terephthalic Acid-d4** in a specific solvent at a controlled temperature and pressure.

2.2 Materials and Equipment

- **Terephthalic Acid-d4** (solid, high purity)
- Solvent of interest (e.g., DMSO, HPLC grade)
- Analytical balance

- Thermostatic orbital shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps (e.g., 4 mL)
- Syringe filters (e.g., 0.22 μm PTFE)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2.3 Procedure

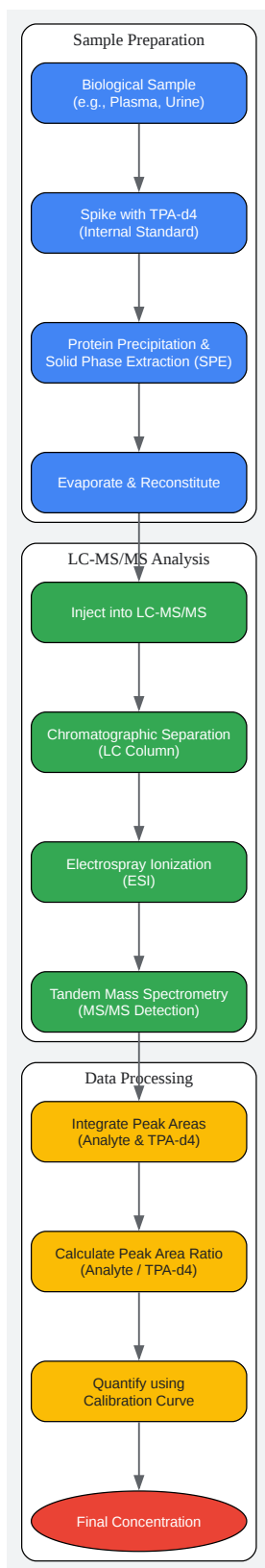
- Preparation: Add an excess amount of solid **Terephthalic Acid-d4** to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained throughout the experiment.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial containing the excess solid.
- Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.^[2]
- Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.
- Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any undissolved micro-particles.

- **Dilution and Analysis:** Record the weight of the collected saturated solution. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
- **Quantification:** Analyze the diluted sample using a validated HPLC method to determine the concentration of **Terephthalic Acid-d4**. A calibration curve prepared with known concentrations of the analyte should be used for accurate quantification.
- **Calculation:** The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The result can be expressed in various units such as mg/mL, g/100g of solvent, or molarity.

Visualization of Experimental Workflow

The primary application of **Terephthalic Acid-d4** in drug development and research is as an internal standard for the quantitative analysis of unlabeled terephthalic acid or structurally similar analytes by mass spectrometry.[3] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, allowing it to accurately correct for variations during sample preparation and analysis.

The following diagram illustrates a typical workflow for using **Terephthalic Acid-d4** as an internal standard in a bioanalytical LC-MS/MS assay.



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